molecular formula C10H9NO B077457 4-Methoxycinnamonitrile CAS No. 14482-11-2

4-Methoxycinnamonitrile

Cat. No. B077457
CAS RN: 14482-11-2
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-NSCUHMNNSA-N
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Description

4-Methoxycinnamonitrile is an organic compound with the molecular formula C10H9NO . It is also known by other names such as 2-Propenenitrile, 3-(4-methoxyphenyl)-, Cinnamonitrile, p-methoxy-, p-Methoxycinnamonitrile, and cis,trans-4-methoxycinnamonitrile . It shows potent nematicidal activity toward adult Bursaphelenchus xylophilus .


Synthesis Analysis

The synthesis of 4-Methoxycinnamonitrile involves a mixture of 4-iodotoluene, ethyl acrylate, and potassium carbonate taken in DMF. SS-Pd is then added to the mixture, which is heated at 100°C for 6 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Methoxycinnamonitrile can be represented as CH3OC6H4CH=CHCN . The IUPAC Standard InChI is InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ .


Physical And Chemical Properties Analysis

4-Methoxycinnamonitrile has a molecular weight of 159.1846 . It has a refractive index of n20/D 1.6131 (lit.) and a density of 1.096 g/mL at 25 °C (lit.) . It has a boiling point of 127-140 °C/1 mmHg (lit.) .

Scientific Research Applications

  • Surface Chemistry and Photonics : Chun, H. et al. (1990) studied the adsorption and reaction of 4-methoxycinnamonitrile on silver surfaces, finding that it adsorbs via the cyano group and can be photoisomerized on the surface, suggesting applications in surface-enhanced Raman spectroscopy and photonics (Chun et al., 1990).

  • Environmental Health and Safety : Huang, Y. et al. (2019) researched Ethylhexyl methoxycinnamate, a derivative of 4-Methoxycinnamonitrile, focusing on its metabolism and human exposure, indicating concerns for environmental health and safety (Huang et al., 2019).

  • Endocrine Disruption Studies : Axelstad, M. et al. (2011) investigated the endocrine-disrupting properties of Octyl Methoxycinnamate, another derivative, in rats, providing insights into its potential health risks (Axelstad et al., 2011).

  • Antioxidant and Health Benefits : Silva, E. de O. and Batista, R. (2017) discussed ferulic acid, structurally related to 4-Methoxycinnamonitrile, highlighting its antioxidant properties and potential health benefits, suggesting similar potential for 4-Methoxycinnamonitrile derivatives (Silva & Batista, 2017).

  • Anticancer Properties : Hamdan, L. et al. (2013) found that Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid, a variant of 4-Methoxycinnamonitrile, inhibits proliferation and induces apoptosis in human breast cancer cells, indicating potential as a chemotherapeutic agent (Hamdan et al., 2013).

  • Antiviral Applications : Wang, K. et al. (2009) reported that 4-Methoxycinnamaldehyde, derived from 4-Methoxycinnamonitrile, inhibits human respiratory syncytial virus in cell lines, showing potential for antiviral treatments (Wang et al., 2009).

  • UV Protection and Cosmetics : Janjua, N. R. et al. (2008) studied the absorption and excretion of various UV filters including derivatives of 4-Methoxycinnamonitrile, crucial for understanding their effects in cosmetics and sunscreens (Janjua et al., 2008).

Safety And Hazards

4-Methoxycinnamonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of contact with skin, it is recommended to wash with plenty of water .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401035107
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
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URL https://comptox.epa.gov/dashboard/DTXSID401035107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycinnamonitrile

CAS RN

28446-68-6, 14482-11-2
Record name Cinnamonitrile, p-methoxy-
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Record name 28446-68-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379284
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Methoxyphenyl)-2-propenenitrile
Source EPA DSSTox
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Record name cis,trans-4-methoxycinnamonitrile
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Record name 4-Methoxycinnamonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
HA Chun, SS Yi, MS Kim, K Kim - Journal of Raman …, 1990 - Wiley Online Library
… 4-Methoxycinnamonitrile (98%, mixture of trans and cis isomers) was purchased from Aldrich Chemical. trans-4Methoxycinnamonitrile … cis-4Methoxycinnamonitrile was separated from …
JO Kong, SM Lee, YS Moon, SG Lee… - Journal of …, 2007 - ncbi.nlm.nih.gov
… Potent nematicidal activity was also observed with 4-methoxycinnamonitrile, trans-4-methoxycinnamaldehyde, trans-2-methoxy-cinnamaldehyde, ethyl α-cyanocinnamate, …
Number of citations: 127 www.ncbi.nlm.nih.gov
RL Metcalf, RL Lampman - Journal of economic entomology, 1989 - academic.oup.com
… The nitriles (IX and X) provide interesting examples of bioisosterism with the aldehydes (XI and XII) (Table 2), as 4-methoxycinnamonitrile (IX) was almost as attractive as 4-…
Number of citations: 56 academic.oup.com
RM Okasha, FF Alblewi, MA Assiri… - Journal of …, 2018 - ingentaconnect.com
… , 3-amino-9-methoxy-1(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitrile (3) was obtained via the reaction of 7-methoxy-2-naphthol (1) and -cyano-4-methoxycinnamonitrile (2) in …
Number of citations: 2 www.ingentaconnect.com
RL Metcalf, RL Lampman - Proceedings of the National …, 1991 - National Acad Sciences
… 0.08, (E)-cinnamyl alcohol 0.01, and 4-methoxycinnamonitrile 0.70. Ortho- and meta… between 4-methoxycinnamaldehyde and 4-methoxycinnamonitrile, indicating the key role of …
Number of citations: 65 www.pnas.org
K Rorig - Journal of the American Chemical Society, 1953 - ACS Publications
… 4 methoxycinnamonitrile yielded a-(4'-carboxyphenyl)-4-… -(4'acetylphenyl)-4-methoxycinnamonitrile shows two maxima: … (4'acetylphenyl)-4-methoxycinnamonitrile and to the spectrum of …
Number of citations: 5 pubs.acs.org
YE Na, SI Kim, HS Bang, BS Kim, YJ Ahn - Veterinary Parasitology, 2011 - Elsevier
The toxicity of two cassia oils, four cinnamon oils and (E)-cinnamaldehyde and (E)-cinnamic acid and 34 structurally related compounds to adult Dermanyssus gallinae (De Geer) …
Number of citations: 43 www.sciencedirect.com
DR Lance, NC Elliott - Journal of Entomological Science, 1991 - meridian.allenpress.com
… : indole, estragole, eugenol, or 4-methoxycinnamonitrile. A fifth and sixth treatment consisted of [indole + estragole] and [indole -I- 4-methoxycinnamonitrile], with 50 mg of either …
Number of citations: 13 meridian.allenpress.com
Z Wang, HK Kim, W Tao, M Wang… - Journal of medical …, 2011 - academic.oup.com
… The toxicity of cinnamoyl chloride, α-methyl (E)-cinnamaldehyde, hydrocinnamonitrile, cinnamyl alcohol, hydrocinnamyl acetate, cinnamyl bromide, 4-methoxycinnamonitrile, …
Number of citations: 24 academic.oup.com
FA Marques, EP Wendler, A Macedo… - Brazilian Archives of …, 2009 - SciELO Brasil
… and 4-methoxycinnamonitrile for D. v. virgifera, cinnamyl alcohol for D. … Cinnamonitrile and 4-methoxycinnamonitrile have been shown to attract D. v. virgifera but neither compound has …
Number of citations: 7 www.scielo.br

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